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This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for improving

the efficiency of Driselase-mediated cell wall digestion by incorporating mechanical disruption

techniques.

Frequently Asked Questions (FAQs)
Q1: What is Driselase and what is its primary application?

Driselase is a commercially available enzyme mixture derived from fungi such as Trichoderma

viride.[1] It contains a cocktail of cell wall-degrading enzymes, including cellulase,

hemicellulase, and pectinase.[1][2] This powerful combination works synergistically to break

down the complex carbohydrate structures of plant and fungal cell walls.[2] Its most common

application in research is the generation of protoplasts (cells stripped of their cell wall) for use

in genetic transformation, cell fusion, and subcellular studies.[1][2][3]

Q2: Why should I consider combining Driselase treatment with mechanical disruption?

While Driselase is effective on its own, some plant tissues or fungal species have particularly

resilient cell walls that are resistant to complete enzymatic digestion. Combining the enzymatic

action of Driselase with a subsequent gentle mechanical disruption can significantly increase

the yield and efficiency of cell lysis.[4] This dual approach first weakens the cell wall structure

with enzymes, making it more susceptible to physical breakage. This can lead to higher yields
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of protoplasts or cell lysates, reduce the required enzyme concentration, and shorten

incubation times.[4][5]

Q3: What are the common mechanical disruption methods used with Driselase?

Common mechanical methods that can be paired with Driselase treatment include:

Bead Beating: This method uses small glass or ceramic beads agitated by a high-speed

vortexer or bead mill to physically crack open the pre-weakened cells. It is highly effective for

tough cells like fungi and yeasts.[6][7]

Sonication: This technique utilizes high-frequency sound waves to create cavitation bubbles

in the cell suspension. The collapse of these bubbles generates shear forces that disrupt the

cell membranes.[8][9]

Homogenization: This process involves forcing the cell suspension through a narrow space,

subjecting the cells to high shear stress. It is effective for a variety of tissues, including plant

and animal samples.[6]

Mortar and Pestle Grinding: A traditional and effective method, particularly for plant tissues,

often performed with samples frozen in liquid nitrogen to make them brittle.[2]

Q4: How do I choose the right mechanical method for my experiment?

The choice depends on your starting material and desired outcome:

For tough fungal mycelia or yeast, bead beating is often the most reliable method.[7]

For cultured plant cells or softer tissues, sonication or homogenization can provide more

controlled disruption.

For intact plant tissues like leaves, grinding with a mortar and pestle is a common first step

before or after enzymatic treatment.[2]

If preserving organelle integrity is critical, a gentler method like bead beating with smaller

beads or carefully controlled homogenization is preferable to high-amplitude sonication.[2]
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Experimental Protocols & Data
Data Presentation: Comparison of Lysis Methods
Combining enzymatic lysis with a mechanical step can significantly improve disruption

efficiency and subsequent yields of intracellular products like lipids or proteins. The following

table, based on data from a study on the microalga Neochloris oleoabundans, illustrates the

synergistic effect.

Lysis Method
Disruption Degree
(%)

Lipid Recovery (%) Key Observation

Enzymatic Only

(Cellulase)
~64% Moderate

Effective at weakening

the cell wall but

incomplete lysis.

Mechanical Only

(Homogenization)
~85% High

High energy input

required; can

generate heat.

Combined (Enzymatic

+ Homogenization)
>95% ~93%

Achieved the highest

disruption with

reduced enzyme and

mechanical force.[4]

Table 1: Representative data comparing the efficiency of enzymatic, mechanical, and combined

cell disruption methods. The combined approach shows a significantly higher degree of cell

disruption and lipid recovery. Data adapted from a study on microalgae.[4]

Protocol 1: Standard Protoplast Isolation using
Driselase (Fungal Mycelia)
This protocol provides a general procedure for isolating protoplasts from fungal mycelia using

only Driselase.

Materials:

Young fungal mycelium (2-3 days old)
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Driselase

Osmotic Stabilizer Buffer (e.g., 1 M KCl or 0.75 M NaCl)[10][11]

Sterile water

Filtration mesh (e.g., 40-100 µm nylon mesh)

Hemocytometer

Procedure:

Harvest young, actively growing mycelia by filtration.

Wash the mycelia three times with a suitable osmotic stabilizer buffer to remove media

components.

Resuspend the mycelia in the osmotic stabilizer buffer containing Driselase. A typical

starting concentration is 10-20 mg/mL.[10]

Incubate the mixture at a suitable temperature (e.g., 28-30°C) with gentle agitation (50-80

rpm) for 3-6 hours.[10]

Monitor the release of protoplasts periodically using a light microscope.

Once a sufficient number of protoplasts are released, separate them from the mycelial debris

by filtering the suspension through a sterile nylon mesh.[2]

Collect the protoplasts from the filtrate by centrifugation at a low speed (e.g., 1000 x g) for 5-

10 minutes.

Carefully discard the supernatant and wash the protoplast pellet twice with the osmotic

stabilizer buffer.

Resuspend the final protoplast pellet in a known volume of buffer and determine the yield

using a hemocytometer.
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Protocol 2: Enhanced Protoplast Isolation with Driselase
and Mechanical Disruption (Bead Beating)
This protocol integrates a bead beating step after a shortened Driselase treatment to enhance

the lysis of resilient fungal cells.

Materials:

All materials from Protocol 1

Bead beating device (e.g., Vortex-Genie with adapter)

Sterile glass or silica beads (e.g., 400-800 µm diameter)[7]

Microcentrifuge tubes

Procedure:

Follow steps 1-3 from Protocol 1.

Incubate the mycelia with Driselase for a reduced time (e.g., 1-2 hours). The goal is to

weaken the cell walls, not necessarily release all protoplasts.

Transfer the enzyme-treated mycelial suspension to microcentrifuge tubes pre-filled with

sterile glass beads (approx. 1/3 of the tube volume).[7]

Secure the tubes on a bead beater or vortex adapter and process at maximum speed for 3-5

cycles of 30-60 seconds, with cooling on ice for 1 minute between cycles to prevent

overheating.

Centrifuge the tubes at low speed (e.g., 1000 x g) for 5 minutes to pellet the protoplasts and

debris.

Carefully transfer the supernatant containing the protoplasts to a new tube.

Proceed with filtration and washing steps as described in steps 6-9 of Protocol 1 to purify the

protoplasts.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b13393941?utm_src=pdf-body
https://www.benchchem.com/product/b13393941?utm_src=pdf-body
https://www.thermofisher.com/tw/zt/home/technical-resources/technical-reference-library/cell-culture-support-center/dynabeads-cell-isolation-expansion-support/dynabeads-cell-isolation-expansion-support-troubleshooting.html
https://www.benchchem.com/product/b13393941?utm_src=pdf-body
https://www.thermofisher.com/tw/zt/home/technical-resources/technical-reference-library/cell-culture-support-center/dynabeads-cell-isolation-expansion-support/dynabeads-cell-isolation-expansion-support-troubleshooting.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13393941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Troubleshooting Guide
Problem 1: Low Protoplast/Lysate Yield

Possible Cause Recommended Solution

Inefficient Enzymatic Digestion

Optimize Driselase concentration (try a range

from 5 mg/mL to 25 mg/mL) and incubation time

(2-6 hours).[10][12] Ensure the incubation

temperature is optimal for Driselase activity

(typically 28-37°C).[10]

Resistant Cell Wall

The cell wall may be too thick or have a

composition that is resistant to Driselase alone.

Introduce a mechanical disruption step (bead

beating, sonication) after a partial enzymatic

digestion.[4][5]

Incomplete Mechanical Disruption

If using sonication, ensure the probe is properly

immersed and use pulsed cycles to prevent

overheating.[9] If using bead beating, check that

the bead size is appropriate for your cell type

and that the tube is not overfilled, allowing for

bead movement.[7]

Cell Clumping

Undigested tissue can trap protoplasts. Ensure

gentle agitation during incubation and consider

a pre-filtration step to remove large clumps

before the main collection step.[2]

Problem 2: Low Protoplast Viability
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Possible Cause Recommended Solution

Over-digestion with Driselase

Reduce the incubation time or the enzyme

concentration. Protoplast viability can decrease

with prolonged exposure to enzymes.[2]

Excessive Mechanical Force

Mechanical disruption can easily damage the

plasma membrane. Reduce the intensity

(amplitude/speed) or duration of sonication/bead

beating. Use pulsed cycles with cooling steps in

between to minimize heat generation, which can

denature proteins and damage cells.[3][9]

Osmotic Imbalance

The osmotic stabilizer concentration is critical. If

protoplasts are bursting, increase the molarity of

the stabilizer (e.g., from 0.6 M to 1.0 M). If they

appear shrunken, decrease the concentration.

[10]

Damage from Oxidative Stress

The enzymatic process itself can induce

oxidative stress. Adding antioxidants like

superoxide dismutase to the isolation medium

can improve viability.[13]

Problem 3: Degradation of Target Molecules (e.g., Proteins, RNA)
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Possible Cause Recommended Solution

Protease/Nuclease Release

Cell lysis releases endogenous proteases and

nucleases. Perform all lysis and subsequent

steps at 4°C and add protease and/or RNase

inhibitors to all buffers immediately before use.

[4][8]

Heat Denaturation

Mechanical methods, especially sonication, can

generate significant heat. Always keep the

sample on ice and use short, pulsed cycles

rather than continuous sonication.[3][9]

Harsh Lysis Conditions

If protein function is critical, enzymatic lysis is

generally gentler than mechanical methods.[14]

If a combined approach is needed, use the

mildest possible mechanical force required to

achieve sufficient lysis after enzymatic pre-

treatment.

Problem 4: Lysate is Highly Viscous

Possible Cause Recommended Solution

Genomic DNA Release

Lysis of cells releases large amounts of genomic

DNA, making the solution thick and difficult to

pipette.[15]

Add Nuclease

Add DNase I (along with its required cofactor,

Mg²⁺) to the lysis buffer to digest the DNA and

reduce viscosity.[8][15]

Mechanical Shearing

Further mechanical shearing (e.g., passing the

lysate through a narrow-gauge needle) can also

help break down the long DNA strands.

Visualized Workflows and Logic
Experimental Workflow: Comparison of Lysis Strategies

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/pdf/Overcoming_challenges_in_studying_Chitoheptaose_signaling_in_protoplasts.pdf
https://www.thermofisher.com/tw/zt/home/technical-resources/technical-reference-library/protein-purification-isolation-support-center/cell-lysis-fractionation-support/cell-lysis-fractionation-support-troubleshooting.html
https://static.igem.wiki/teams/5137/docs/lysis.pdf
https://www.youtube.com/watch?v=4lKDkxBb4uY
https://www.reddit.com/r/labrats/comments/imoc6o/having_a_hard_time_troubleshooting_cell_lysis/
https://www.neb.com/en/tools-and-resources/troubleshooting-guides/troubleshooting-guide-for-nebexpress-e-coli-lysis-reagent-neb-p811
https://www.thermofisher.com/tw/zt/home/technical-resources/technical-reference-library/protein-purification-isolation-support-center/cell-lysis-fractionation-support/cell-lysis-fractionation-support-troubleshooting.html
https://www.neb.com/en/tools-and-resources/troubleshooting-guides/troubleshooting-guide-for-nebexpress-e-coli-lysis-reagent-neb-p811
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13393941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start:
Plant/Fungal

Culture

Harvest & Wash
Cells

 Path A:
 Enzymatic Only 

Harvest & Wash
Cells

 Path B:
 Combined Method 

Full Driselase
Incubation
(3-6 hours)

Filter & Collect
Protoplasts

Result:
Moderate Yield

Partial Driselase
Incubation
(1-2 hours)

Mechanical
Disruption

(Bead Beat/Sonicate)

Filter & Collect
Protoplasts

Result:
Higher Yield

Click to download full resolution via product page

Workflow comparing enzymatic vs. combined lysis.
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Troubleshooting Logic for Low Protoplast Viability
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Flowchart for troubleshooting low protoplast viability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13393941#enhancing-driselase-efficiency-with-
mechanical-disruption]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b13393941#enhancing-driselase-efficiency-with-mechanical-disruption
https://www.benchchem.com/product/b13393941#enhancing-driselase-efficiency-with-mechanical-disruption
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13393941?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13393941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

